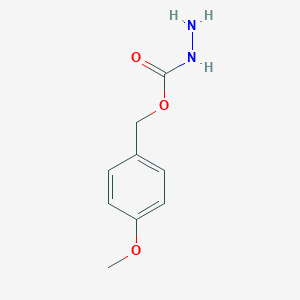

4-Methoxybenzyl carbazate

Description

The exact mass of the compound p-Methoxybenzyl carbazate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxyphenyl)methyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-4-2-7(3-5-8)6-14-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBMMHKEAGEILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172308 | |

| Record name | p-Methoxybenzyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18912-37-3 | |

| Record name | 4-Methoxybenzyl carbazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18912-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzyl carbazate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxybenzyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxybenzyl Carbazate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 18912-37-3

This technical guide provides an in-depth overview of 4-Methoxybenzyl carbazate, a versatile reagent widely employed in organic synthesis, particularly in the fields of peptide chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis and applications, and explores its potential role in medicinal chemistry.

Core Properties and Data

This compound, also known as p-methoxybenzyl carbazate, is a stable, crystalline solid. Its core utility lies in its function as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group, which is valuable for the temporary protection of amine functionalities during complex multi-step syntheses.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 18912-37-3 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 75-78 °C | |

| IUPAC Name | (4-methoxyphenyl)methyl N-aminocarbamate | [1] |

| Synonyms | p-Methoxybenzyl carbazate, Moz-hydrazine | [1] |

Synthesis of this compound

Hypothetical Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with hydrazine hydrate (1.0 equivalent) and a suitable solvent such as tetrahydrofuran (THF). The flask is cooled in an ice-water bath.

-

Addition of Base: A base, such as potassium carbonate or triethylamine (1.1 equivalents), is added to the stirred hydrazine solution.

-

Addition of Chloroformate: 4-Methoxybenzyl chloroformate (1.0 equivalent), dissolved in the same solvent, is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Caption: Synthetic pathway for this compound.

Application in Peptide Synthesis: The Moz Protecting Group

The primary application of this compound in drug development and organic synthesis is as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group for amines. The Moz group is particularly useful in peptide synthesis due to its stability under a range of conditions and its facile cleavage under specific, mild acidic conditions.

Experimental Protocol: N-Protection of an Amino Acid

-

Activation of Carbazate: this compound is first converted to an active ester or azide. For example, reaction with sodium nitrite in an acidic medium would yield the corresponding azide.

-

Coupling Reaction: The activated carbazate is then reacted with the amino acid (or peptide) whose N-terminus is to be protected. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base (e.g., diisopropylethylamine, DIPEA) to maintain a basic pH.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed, and the residue is worked up by partitioning between an organic solvent and water. The organic layer containing the Moz-protected amino acid is washed, dried, and purified by chromatography.

Experimental Protocol: Cleavage of the Moz Protecting Group

The Moz group is readily cleaved under mildly acidic conditions, which allows for orthogonal deprotection strategies in the presence of other acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.

-

Deprotection Cocktail: The Moz-protected peptide is dissolved in a suitable solvent, typically dichloromethane (DCM).

-

Acid Treatment: A solution of trifluoroacetic acid (TFA) in DCM (typically 5-10% v/v) is added to the reaction mixture.[3] Scavengers such as triethylsilane (TES) and thioanisole may be included to trap the carbocation generated during cleavage.[4][5]

-

Reaction Monitoring: The deprotection is usually rapid and can be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The deprotected peptide is then typically precipitated with cold diethyl ether and collected by filtration or centrifugation.

References

- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]

- 3. CN103819366A - Synthetic method of benzyl carbazate - Google Patents [patents.google.com]

- 4. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxybenzyl carbazate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its primary application through logical workflow diagrams.

Core Compound Properties

This compound, also known as p-Methoxybenzyl carbazate, is a stable crystalline solid. Its core utility lies in its function as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group, which is valuable for the temporary protection of amine functionalities during complex multi-step syntheses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₉H₁₂N₂O₃ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1] |

| CAS Number | 18912-37-3 | [2][3][4] |

| Appearance | White to cream or pale brown crystalline powder/solid | [2][3] |

| Melting Point | 75-78 °C | [4] |

| Solubility | Insoluble in water | [4] |

| IUPAC Name | (4-methoxyphenyl)methyl N-aminocarbamate | [1][2] |

Spectroscopic and Analytical Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 197.09208 |

| [M+Na]⁺ | 219.07402 |

| [M-H]⁻ | 195.07752 |

| [M]⁺ | 196.08425 |

| [M]⁻ | 196.08535 |

| Data sourced from PubChemLite and is computationally predicted.[5] |

Table 3: Reference Spectroscopic Data (Experimental) for 4-Methoxybenzyl carbamate

| Spectrum Type | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.61 (br s, NH₂), 7.30 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 5.06 (s, 2H), 3.79 (s, 3H) |

| FTIR (KBr, cm⁻¹) | 3364 (N-H stretching), 1713 (C=O stretching), 1616 (N-H bending), 1307 (C-N stretching), 1036 (C-O stretching) |

| Note: This data is for 4-methoxybenzyl carbamate (C₉H₁₁NO₃) and serves as an estimation. The carbazate will exhibit additional signals corresponding to the second nitrogen atom and its attached protons.[6] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxybenzyl alcohol. The alcohol is first converted to the more reactive 4-methoxybenzyl chloroformate, which is then reacted with hydrazine hydrate to yield the final product.

Step 1: Synthesis of 4-Methoxybenzyl chloroformate

This procedure outlines the conversion of 4-methoxybenzyl alcohol to its chloroformate derivative using phosgene or a phosgene equivalent in a controlled environment.

Materials:

-

4-Methoxybenzyl alcohol

-

Phosgene (or a suitable equivalent like triphosgene)

-

Anhydrous solvent (e.g., methylene chloride, toluene)

-

An organic base (e.g., triethylamine), optional[7]

Procedure:

-

A solution of 4-methoxybenzyl alcohol is prepared in an anhydrous solvent within a reaction vessel equipped for inert atmosphere operation and cooling.

-

The solution is cooled to approximately 0-5 °C.

-

Phosgene is carefully introduced into the reaction mixture at a controlled rate, ensuring the temperature is maintained.

-

The reaction is monitored for completion using an appropriate analytical technique (e.g., TLC, GC).

-

Upon completion, any excess phosgene is safely quenched or removed.

-

The resulting product stream containing 4-methoxybenzyl chloroformate is then typically used directly in the next step without extensive purification.[7]

Step 2: Synthesis of this compound

This part of the protocol describes the reaction of the chloroformate intermediate with hydrazine hydrate.

Materials:

-

4-Methoxybenzyl chloroformate solution from Step 1

-

Hydrazine hydrate

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., tetrahydrofuran, ethanol)[8]

Procedure:

-

In a separate reaction flask, a solution of hydrazine hydrate and a suitable base (e.g., potassium carbonate) is prepared in a solvent like tetrahydrofuran.

-

The reaction system is cooled to between -20 °C and 0 °C.

-

The solution of 4-methoxybenzyl chloroformate is added dropwise to the hydrazine hydrate solution while maintaining the low temperature.

-

After the addition is complete, the reaction is allowed to proceed for a set period (e.g., 2 hours), with progress monitored by TLC.

-

Once the reaction is complete, the inorganic salts are removed by filtration.

-

The organic phase is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pure crystalline solid.

Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic and application workflows for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. p-Methoxybenzyl carbazate | C9H12N2O3 | CID 87847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. This compound, 97% | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 18912-37-3 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxybenzyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxybenzyl carbazate, a key intermediate in organic synthesis. This document details the experimental protocol for its preparation and a summary of its physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |

| Melting Point | 75-78 °C | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ~97% | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-methoxybenzyl chloroformate with hydrazine hydrate. This nucleophilic acyl substitution reaction provides a straightforward route to the desired carbazate.

A general synthetic approach involves the slow addition of 4-methoxybenzyl chloroformate to a cooled solution of hydrazine hydrate in a suitable solvent, such as tetrahydrofuran (THF). An inorganic base, like potassium carbonate, is often used to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified by recrystallization.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-Methoxybenzyl chloroformate

-

Hydrazine hydrate (64% solution in water)

-

Potassium carbonate (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with hydrazine hydrate (e.g., 2.0 equivalents) and anhydrous potassium carbonate (e.g., 2.0 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Chloroformate: A solution of 4-methoxybenzyl chloroformate (e.g., 1.0 equivalent) in anhydrous THF is added dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

-

Extraction: The residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a crystalline solid.[1][2][3][4][5]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~3.80 | s | 3H | -OCH₃ |

| H-2 | ~5.05 | s | 2H | -CH₂- |

| H-3 | ~4.0 (br s) | s | 2H | -NH₂ |

| H-4 | ~6.90 | d | 2H | Ar-H |

| H-5 | ~7.30 | d | 2H | Ar-H |

| H-6 | ~7.5 (br s) | s | 1H | -NH- |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| C-1 | ~55.3 | -OCH₃ |

| C-2 | ~67.0 | -CH₂- |

| C-3, C-5 | ~114.0 | Ar-C |

| C-4 | ~129.0 | Ar-C (ipso) |

| C-2, C-6 | ~130.0 | Ar-C |

| C-1 | ~159.5 | Ar-C (ipso) |

| C=O | ~158.0 | Carbonyl |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For the similar compound 4-methoxybenzyl carbamate, characteristic peaks are observed for N-H stretching, C=O stretching, N-H bending, C-N stretching, and C-O stretching.[6]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3400 - 3300 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=O Stretch (carbamate) | ~1700 |

| N-H Bend (amine) | ~1610 |

| C-N Stretch | ~1350 |

| C-O Stretch | ~1250 and ~1030 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass spectrum of this compound shows several characteristic adducts.

| Adduct | m/z (predicted) |

| [M+H]⁺ | 197.09208 |

| [M+Na]⁺ | 219.07402 |

| [M-H]⁻ | 195.07752 |

| [M+NH₄]⁺ | 214.11862 |

| [M+K]⁺ | 235.04796 |

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the methoxybenzyl group or cleavage of the N-N bond.

Figure 2: Key techniques for the characterization of this compound.

References

A Comprehensive Technical Guide to p-Methoxybenzyl carbazate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis, and its application as a versatile protecting group.

Chemical Identity and Structure

IUPAC Name: (4-methoxyphenyl)methyl N-aminocarbamate[1]

Synonyms: p-Methoxybenzyl carbazate, 4-Methoxybenzyl carbazate, Hydrazinecarboxylic acid, (4-methoxyphenyl)methyl ester[1]

CAS Number: 18912-37-3[1]

Molecular Formula: C₉H₁₂N₂O₃[1]

Structure:

The structure consists of a carbazate core (a derivative of hydrazine) where the amino group is attached to a carbonyl group. This carbonyl group is, in turn, linked to a p-methoxybenzyl group via an ester linkage. The p-methoxybenzyl (PMB) group is a benzyl group substituted with a methoxy group at the para position of the benzene ring.

Physicochemical and Spectral Data

A summary of the key quantitative data for p-Methoxybenzyl carbazate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 196.20 g/mol | [1] |

| Monoisotopic Mass | 196.08479225 Da | [1] |

| Melting Point | 75-78 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Water Solubility | Insoluble | [2] |

| Predicted XlogP | 1.3 | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.78 (s, 3H), 4.98 (s, 2H), 5.08 (brs, 2H), 6.85-6.90 (m, 2H), 7.28-7.33 (m, 2H) | [2] |

| ¹³C NMR (CDCl₃) | δ 55.2, 67.0, 113.9, 128.4, 129.8, 157.5, 159.6 | [1] |

| IR (KBr, cm⁻¹) | 3364 (-NH stretching), 1713 (>C=O stretching), 1616 (-NH bending), 1307 (-CN stretching), 1036 (C-O stretching) | [2] |

Experimental Protocols

Synthesis of p-Methoxybenzyl carbazate

This protocol is adapted from the synthesis of structurally similar carbamates and provides a general method for the preparation of p-Methoxybenzyl carbazate.

Materials:

-

p-Methoxybenzyl alcohol

-

Phenyl chloroformate

-

Hydrazine hydrate

-

Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of p-Methoxybenzyl phenyl carbonate

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-methoxybenzyl alcohol and pyridine in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add phenyl chloroformate dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain p-methoxybenzyl phenyl carbonate.

Step 2: Synthesis of p-Methoxybenzyl carbazate

-

Dissolve the p-methoxybenzyl phenyl carbonate obtained in the previous step in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a dilute NaOH solution to remove any unreacted starting materials and byproducts.

-

Wash the ether layer with brine, dry over anhydrous MgSO₄, and concentrate to yield p-Methoxybenzyl carbazate as a solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Applications in Organic Synthesis: The p-Methoxybenzyl (PMB) Protecting Group

p-Methoxybenzyl carbazate is a valuable reagent for the introduction of the p-methoxybenzyl (PMB) protecting group for amines. The PMB group is widely used in multi-step organic synthesis, particularly in peptide synthesis, due to its stability under a range of reaction conditions and its selective removal under mild oxidative or acidic conditions.[3]

The workflow for the protection of a primary amine and subsequent deprotection is illustrated in the diagram below.

Caption: Workflow for Amine Protection and Deprotection using p-Methoxybenzyl carbazate.

In this workflow, the primary amine is reacted with a derivative of p-methoxybenzyl carbazate (often the corresponding azide) to form a stable PMB-protected amine.[4] This protected intermediate can then be carried through various synthetic transformations where the amine functionality needs to be masked. The PMB group is stable to a variety of conditions but can be selectively cleaved under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under acidic conditions with trifluoroacetic acid (TFA), regenerating the free amine in the final product.[3][5] This orthogonality makes the PMB group a valuable tool in complex molecule synthesis.

References

- 1. p-Methoxybenzyl carbazate | C9H12N2O3 | CID 87847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxybenzyl Carbazate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry, particularly in the context of protecting group strategies. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for the determination of its solubility in various solvents and its stability under a range of environmental conditions. This guide is intended to empower researchers to generate the precise data required for their specific applications, ensuring the robust and reliable use of this compound in research and development.

Introduction

This compound is a hydrazine derivative widely employed in organic synthesis. Its primary application lies in the introduction of the 4-methoxybenzyloxycarbonyl (Moz) protecting group for amines, a functionality that can be cleaved under mild oxidative or acidic conditions. Understanding the solubility and stability of this reagent is paramount for its effective handling, storage, and application in multi-step synthetic pathways. This guide outlines the known qualitative characteristics of this compound and provides detailed methodologies for its quantitative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 18912-37-3 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [2] |

| Molecular Weight | 196.21 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 75-78 °C | [1] |

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for this compound in various organic solvents in publicly accessible literature. The available information is summarized below.

Qualitative Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following isothermal shake-flask method is recommended. This method is a standard and reliable technique for determining the saturation solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

References

An In-Depth Technical Guide to the Moz-Cl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyloxycarbonyl (Moz) group is a valuable carbamate-type protecting group for amines, alcohols, and thiols in multistep organic synthesis. Its electronic properties offer a nuanced stability profile, allowing for selective removal under specific conditions, making it an attractive alternative to other common protecting groups like carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc). This technical guide provides a comprehensive overview of the introduction of the Moz protecting group using p-methoxybenzyloxycarbonyl chloride (Moz-Cl), including detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction to the Moz Protecting Group

The Moz group is structurally similar to the Cbz group, with the key difference being the presence of a methoxy group at the para position of the benzyl ring. This electron-donating group increases the lability of the Moz group towards hydrogenolysis, allowing for its removal under milder conditions compared to the Cbz group.[1] This feature is particularly advantageous in the synthesis of complex molecules bearing sensitive functional groups.

Key Characteristics:

-

Lability: More labile than the Cbz group to hydrogenolysis.[1]

-

Stability: Generally stable to acidic and basic conditions under which Boc and Fmoc groups are typically cleaved, providing orthogonality in complex synthetic strategies.

-

Introduction: Introduced via the highly reactive p-methoxybenzyloxycarbonyl chloride (Moz-Cl).

Synthesis of p-Methoxybenzyloxycarbonyl Chloride (Moz-Cl)

The reagent for introducing the Moz protecting group, p-methoxybenzyloxycarbonyl chloride (Moz-Cl), is typically synthesized from p-methoxybenzyl alcohol.

Synthesis from p-Methoxybenzyl Alcohol and Phosgene

A common and efficient method involves the reaction of p-methoxybenzyl alcohol with phosgene or a phosgene equivalent.

Experimental Protocol:

-

A solution of p-methoxybenzyl alcohol in an inert solvent (e.g., dichloromethane, toluene) is cooled to 0 °C.

-

A solution of phosgene (or a phosgene equivalent such as triphosgene) in the same solvent is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The solvent and excess phosgene are removed under reduced pressure to yield crude Moz-Cl, which can be purified by distillation or used directly in subsequent reactions.

Reaction Scheme:

Introduction of the Moz Protecting Group

The introduction of the Moz group onto amines, alcohols, and thiols is typically achieved by reacting the substrate with Moz-Cl in the presence of a base.

Protection of Amines

The protection of primary and secondary amines as their Moz-carbamates is a common application. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Moz-Cl.

General Experimental Protocol for Amine Protection:

-

The amine substrate is dissolved in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water).

-

A base (e.g., triethylamine, diisopropylethylamine, sodium bicarbonate, or sodium hydroxide) is added to the solution.

-

The mixture is cooled to 0 °C, and a solution of Moz-Cl in the same solvent is added dropwise.

-

The reaction is stirred at 0 °C or allowed to warm to room temperature until completion (monitored by TLC).

-

The reaction mixture is worked up by washing with aqueous solutions to remove the base and any salts, followed by drying and concentration of the organic phase.

-

The crude product can be purified by column chromatography or recrystallization.

Reaction Workflow:

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic Amine | Et3N | CH2Cl2 | 0 to rt | 2-4 | >90 |

| Secondary Aliphatic Amine | DIEA | CH2Cl2 | 0 to rt | 3-6 | 85-95 |

| Aniline | Pyridine | CH2Cl2 | 0 to rt | 4-8 | 80-90 |

| Amino Acid | NaHCO3 | Dioxane/H2O | 0 to rt | 2-5 | >85 |

Protection of Alcohols

Alcohols can be protected as their corresponding p-methoxybenzyloxycarbonyl carbonates. The reaction generally requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

General Experimental Protocol for Alcohol Protection:

-

The alcohol is dissolved in an anhydrous aprotic solvent (e.g., THF, DMF).

-

A strong base (e.g., NaH, KH) is added portion-wise at 0 °C to generate the alkoxide.

-

After the evolution of hydrogen gas ceases, a solution of Moz-Cl in the same solvent is added dropwise.

-

The reaction is stirred at 0 °C or room temperature until completion (monitored by TLC).

-

The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically performed by column chromatography.

Reaction Mechanism:

References

Methodological & Application

Application Notes and Protocols for 4-Methoxybenzyl Carbazate in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl carbazate and its derivatives, particularly the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker, are versatile tools in solid-phase peptide synthesis (SPPS) for the generation of C-terminally modified peptides. These reagents enable the synthesis of peptide acids, amides, esters, and thioesters from a single resin-bound peptide precursor, offering significant advantages in efficiency and molecular diversity for drug discovery and development. C-terminal modifications are crucial as they can significantly impact a peptide's biological activity, stability, and pharmacokinetic properties.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound-related linkers in SPPS, with a focus on the MeDbz linker for the synthesis of C-terminally functionalized peptides, including analogs of Glucagon-Like Peptide-1 (GLP-1).

Principle and Applications

The core of this methodology lies in the use of a "safety-catch" linker strategy.[2][4] The peptide is assembled on a resin functionalized with the MeDbz linker. Post-synthesis, the linker is activated to a highly reactive N-acylurea (MeNbz) intermediate. This activated intermediate can then be cleaved from the resin by a variety of nucleophiles, leading to the desired C-terminally modified peptide.[2][5] This approach allows for the divergent synthesis of a library of peptide analogs from a single solid-phase synthesis.[3][5]

Key Applications:

-

Synthesis of Peptide Amides, Esters, and Acids: By choosing the appropriate nucleophile for cleavage (e.g., ammonia for amides, alcohols for esters, and water/base for acids), a variety of C-terminal functionalities can be introduced.[6]

-

Preparation of Peptide Thioesters: These are key intermediates for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[5]

-

On-Resin and In-Solution Peptide Cyclization: The MeDbz linker can be employed for on-resin cyclization to produce head-to-tail or side-chain-to-tail cyclic peptides.[1][7][8]

-

C-terminal Elongation: Amino acids can be used as nucleophiles to extend the peptide chain at the C-terminus post-synthesis.[6]

-

Synthesis of Biologically Active Peptides: This method has been successfully applied to the synthesis of complex peptides such as conotoxin G and GLP-1(7-36) and their analogs.[3][5]

Experimental Protocols

Protocol 1: Loading of the MeDbz Linker onto the Resin

This protocol describes the loading of the Fmoc-MeDbz-OH linker onto a Rink Amide resin.

Materials:

-

Rink Amide ChemMatrix Resin

-

Fmoc-MeDbz-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Procedure:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Drain the DMF and wash the resin three times with DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the Rink Amide linker.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

In a separate vial, dissolve 3 equivalents of Fmoc-MeDbz-OH, 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.

-

Add the activated linker solution to the resin and agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by Fmoc-release assay.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard procedure for peptide chain elongation on the MeDbz-functionalized resin.

Materials:

-

MeDbz-loaded resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/HATU, DIC/OxymaPure)

-

N,N-Diisopropylethylamine (DIEA)

-

DMF

-

20% Piperidine in DMF

Procedure:

-

Swell the MeDbz-loaded resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 12 min).[8]

-

Wash the resin with DMF (5 times).

-

Amino Acid Coupling: In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of DIEA in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF (5 times).

-

Repeat steps 2-7 for each amino acid in the sequence.

Protocol 3: Activation of the MeDbz Linker and Cleavage for C-Terminal Modification

This protocol describes the activation of the MeDbz linker to the MeNbz form and subsequent nucleophilic cleavage to yield the C-terminally modified peptide.

Materials:

-

Peptide-MeDbz-resin

-

p-Nitrophenyl chloroformate or similar activating agent

-

DIEA

-

DMF, DCM

-

Nucleophile of choice (e.g., butylamine for amidation, methanol for esterification)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for side-chain deprotection

Procedure:

A. Activation of the MeDbz Linker to MeNbz:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF and DCM.

-

Swell the resin in DCM.

-

Add a solution of p-nitrophenyl chloroformate (5 equivalents) in DCM and agitate for 1 hour.

-

Wash the resin with DCM.

-

Add a solution of 0.5 M DIEA in DMF and agitate for 30 minutes.

-

Wash the resin with DMF and DCM and dry under vacuum. At this stage, you have the activated Peptide-MeNbz-resin.

B. Cleavage and C-Terminal Functionalization (Protected Peptide):

-

Swell the Peptide-MeNbz-resin in a suitable solvent (e.g., DMF or THF).

-

Add a solution of the desired nucleophile (e.g., 50% butylamine in a mixture of MeCN/H₂O).[5]

-

Agitate the mixture at room temperature for 2-18 hours, monitoring the reaction progress by HPLC.

-

Filter the resin and collect the filtrate containing the protected, C-terminally modified peptide.

-

The peptide can then be purified by HPLC.

C. Cleavage from Resin and In-Solution C-Terminal Functionalization (Unprotected Peptide):

-

Treat the Peptide-MeNbz-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the side-chain protecting groups.

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the crude Peptide-MeNbz intermediate by HPLC.

-

Dissolve the purified peptide in a suitable solvent system (e.g., MeCN/H₂O).

-

Add the desired nucleophile (e.g., butylamine) and monitor the reaction by HPLC until completion.[5]

-

Purify the final C-terminally modified peptide by HPLC.

Quantitative Data

The following tables summarize representative yields for the synthesis and modification of peptides using the MeDbz linker approach.

Table 1: Synthesis and Modification of GLP-1(7-36) Analog [5]

| Step | Product | Yield |

| 1 | Crude GLP-1(7-36)–MeNbz-Gly-NH₂ | 45% |

| 2 | Isolated GLP-1(7-36)-NHBu | 22% |

Table 2: C-Terminal Modification of Model Peptides [5][6]

| Peptide Sequence | Nucleophile | Conversion/Yield |

| H-Ala-Trp(Boc)-Ala-OH | Butylamine | >99% Conversion |

| H-Pro-Gly-OH | Butylamine | >99% Conversion |

| H-Ala-Trp(Boc)-His(Trt)-OH | Ammonia | No epimerization observed |

| Conopressin G Analog | Butylamine | High Conversion |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of C-terminally modified peptides using the MeDbz linker.

Caption: SPPS workflow for C-terminal peptide modification.

Reaction Mechanism

The diagram below outlines the key steps in the activation of the MeDbz linker and the subsequent nucleophilic displacement to yield a C-terminally modified peptide.

Caption: MeDbz linker activation and nucleophilic cleavage.

Conclusion

The use of this compound derivatives, such as the MeDbz linker, provides a robust and flexible platform for the synthesis of C-terminally modified peptides. This approach is particularly valuable for generating peptide libraries for structure-activity relationship studies and for the synthesis of complex peptide targets in drug discovery and chemical biology. The protocols outlined in this document provide a foundation for researchers to implement this powerful strategy in their own peptide synthesis workflows.

References

- 1. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Harnessing The Reactivity Of The N-Methyl Diaminobenzoyl Linker To Access C-Terminall . . ." by Christine Arbour [digitalcommons.wayne.edu]

- 7. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for N-Protection using p-Methoxybenzyloxycarbonyl (Moz) Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selective protection of amine functionalities is of paramount importance. The p-methoxybenzyloxycarbonyl (Moz) group is a valuable carbamate-type protecting group for primary and secondary amines. It is closely related to the well-known benzyloxycarbonyl (Cbz or Z) group but offers distinct advantages, most notably its increased lability under specific deprotection conditions. The electron-donating methoxy group on the phenyl ring makes the Moz group more susceptible to cleavage by hydrogenolysis and under certain acidic conditions, allowing for orthogonal deprotection strategies in the presence of other protecting groups.

This document provides detailed protocols and application notes for the N-protection of amines using activated forms of the p-methoxybenzyloxycarbonyl group, such as p-methoxybenzyl chloroformate (Moz-Cl) or p-methoxybenzyloxycarbonyl azide (Moz-N3). While 4-methoxybenzyl carbazate can serve as a precursor to these reagents, direct protection with the carbazate is not a standard procedure. Instead, it is typically converted to a more reactive species for efficient carbamate formation.

Data Presentation

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Typical Protection Conditions | Typical Deprotection Conditions |

| p-Methoxybenzyloxycarbonyl | Moz, MeOZ | 4-MeO-C6H4-CH2-O-CO- | Moz-Cl or Moz-N3, base (e.g., NaHCO3, Et3N), aq. dioxane, CH2Cl2, 0 °C to RT | H2, Pd/C; mild acid (TFA) |

| Benzyloxycarbonyl | Cbz, Z | C6H5-CH2-O-CO- | Cbz-Cl, base (e.g., NaHCO3, Et3N), aq. dioxane, CH2Cl2, 0 °C to RT | H2, Pd/C; HBr/AcOH |

| tert-Butoxycarbonyl | Boc | (CH3)3C-O-CO- | Boc2O, base (e.g., Et3N, DMAP), CH2Cl2, THF, RT | Strong acid (e.g., TFA, HCl) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C13H9-CH2-O-CO- | Fmoc-OSu, Fmoc-Cl, base (e.g., NaHCO3, DIPEA), DMF, RT | Base (e.g., 20% piperidine in DMF) |

Table 2: Typical Reaction Parameters for N-Protection with Moz-Cl

| Parameter | Value | Notes |

| Stoichiometry | ||

| Amine | 1.0 equiv | Substrate |

| Moz-Cl | 1.05 - 1.2 equiv | Slight excess ensures complete reaction |

| Base | 2.0 - 3.0 equiv | Neutralizes liberated HCl |

| Solvent | Dioxane/Water, CH2Cl2, THF | Choice depends on substrate solubility |

| Temperature | 0 °C to Room Temperature | Initial cooling helps control exothermicity |

| Reaction Time | 2 - 16 hours | Monitored by TLC or LC-MS |

| Typical Yield | 85 - 95% | Dependent on substrate and purity |

Experimental Protocols

Protocol 1: General Procedure for N-Protection of an Amino Acid using p-Methoxybenzyl Chloroformate (Moz-Cl)

This protocol is analogous to the Schotten-Baumann conditions used for Cbz protection.

Materials:

-

Amino acid

-

p-Methoxybenzyl chloroformate (Moz-Cl)

-

Sodium bicarbonate (NaHCO3) or Triethylamine (Et3N)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and 1 M aqueous sodium bicarbonate solution (using 2.0-3.0 equiv of NaHCO3). Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Protecting Agent: Slowly add p-methoxybenzyl chloroformate (Moz-Cl, 1.1 equiv) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with 1 M HCl (2 x volumes) to remove any unreacted amine and then with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-Moz protected amino acid.

Protocol 2: General Procedure for Deprotection of a Moz-Protected Amine by Catalytic Hydrogenolysis

Materials:

-

N-Moz protected amine

-

Palladium on activated carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H2) source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the N-Moz protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas. Stir the suspension vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The reaction is typically complete within 2-8 hours.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

-

-

Purification: The resulting amine is often pure enough for subsequent steps, but can be further purified by chromatography or crystallization if necessary.

Visualizations

Caption: General workflow for the N-protection of an amine using Moz-Cl.

Caption: Simplified reaction mechanisms for Moz protection and deprotection.

Application Notes and Protocols: Cleavage of the p-Methoxybenzyloxycarbonyl (pMZ) Group with Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic and medicinal chemistry, particularly in peptide synthesis, the use of protecting groups is fundamental to prevent unwanted side reactions at reactive functional groups.[1] The p-methoxybenzyloxycarbonyl (pMZ or Moz) group is a carbamate-based protecting group for amines, analogous to the more common benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups.[1][2]

The defining feature of the pMZ group is its high sensitivity to acidic conditions. The electron-donating p-methoxy substituent stabilizes the benzylic carbocation formed during cleavage, rendering the pMZ group significantly more acid-labile than the Cbz group. This property allows for its removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] This protocol details the mechanism, general procedures, and critical parameters for the efficient cleavage of the pMZ group using TFA.

Reaction Mechanism

The deprotection of a pMZ-protected amine with TFA is an acid-catalyzed process that proceeds via the formation of a stabilized carbocation.[4]

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the pMZ group by the strong acid, TFA.[4]

-

Carbocation Formation: The protonated intermediate undergoes cleavage of the benzyl-oxygen bond. This step is facilitated by the stability of the resulting p-methoxybenzyl cation and leads to the formation of an unstable carbamic acid.[4]

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing the free amine and carbon dioxide.[4]

-

Salt Formation & Cation Trapping: The newly liberated amine is protonated by the excess TFA to form a stable trifluoroacetate salt.[4] Concurrently, the highly electrophilic p-methoxybenzyl cation must be "trapped" by a scavenger to prevent it from reacting with nucleophilic sites on the desired product, such as the side chains of tryptophan or methionine residues.[5][6][7]

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. rdworldonline.com [rdworldonline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: 4-Methoxybenzyl Carbazate as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl carbazate (PMB-carbazate) is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the presence of a reactive hydrazine moiety masked by a readily cleavable 4-methoxybenzyl (PMB) protecting group. This protecting group imparts stability to the hydrazine functionality, allowing for controlled reactions and selective transformations. The PMB group can be conveniently removed under various conditions, including oxidative or acidic methods, to yield the N-unsubstituted heterocycle, a common structural motif in medicinally important molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyridazinones, and 1,3,4-oxadiazoles using this compound as a key building block.

General Workflow for Heterocyclic Synthesis using this compound

The general strategy for utilizing this compound in heterocyclic synthesis involves two main stages: the initial cyclization reaction to form the PMB-protected heterocycle, followed by the optional deprotection to furnish the final N-unsubstituted product. The carbazate can be used directly or, more commonly, is converted in situ or in a separate step to 4-methoxybenzylhydrazine, which then acts as the binucleophile in cyclocondensation reactions.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals and agrochemicals. The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and efficient method for their preparation.

Application Note:

This compound, after conversion to 4-methoxybenzylhydrazine, readily reacts with β-ketoesters or other 1,3-dicarbonyl compounds to yield N-(4-methoxybenzyl) protected pyrazolones or pyrazoles. The reaction is typically carried out in a protic solvent, often with acid catalysis, and proceeds with good yields. The resulting PMB-protected pyrazole can then be deprotected if the N-unsubstituted analog is desired.

Experimental Protocol: Synthesis of 5-Methyl-2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and 4-methoxybenzylhydrazine (which can be prepared from the carbazate).

Materials:

-

4-Methoxybenzylhydrazine

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzylhydrazine (1.52 g, 10 mmol) in ethanol (20 mL).

-

To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to afford the pure 5-methyl-2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one.

| Parameter | Value | Reference |

| Reactants | 4-Methoxybenzylhydrazine, Ethyl acetoacetate | General Knorr Synthesis |

| Solvent | Ethanol | General Knorr Synthesis |

| Catalyst | Acetic Acid | General Knorr Synthesis |

| Temperature | Reflux | General Knorr Synthesis |

| Reaction Time | 4-6 hours | General Knorr Synthesis |

| Typical Yield | 80-90% | Estimated from similar reactions |

Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. They are known to exhibit a range of biological activities, including cardiovascular and anti-inflammatory effects. A common synthetic route involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.

Application Note:

The reaction of a γ-ketoacid with 4-methoxybenzylhydrazine (derived from this compound) provides a direct route to N-(4-methoxybenzyl) substituted pyridazinones. The reaction is typically performed in a high-boiling point solvent such as ethanol or acetic acid. The resulting PMB-protected pyridazinone can be isolated and, if necessary, deprotected.

Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-2-(4-methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a dihydropyridazinone from a γ-ketoacid and 4-methoxybenzylhydrazine.

Materials:

-

4-(4-chlorophenyl)-4-oxobutanoic acid

-

4-Methoxybenzylhydrazine

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, suspend 4-(4-chlorophenyl)-4-oxobutanoic acid (2.12 g, 10 mmol) in glacial acetic acid (25 mL).

-

Add 4-methoxybenzylhydrazine (1.52 g, 10 mmol) to the suspension.

-

Heat the mixture to reflux for 8-12 hours with stirring.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water (100 mL) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 6-(4-chlorophenyl)-2-(4-methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one.

| Parameter | Value | Reference |

| Reactants | 4-(4-chlorophenyl)-4-oxobutanoic acid, 4-Methoxybenzylhydrazine | General Pyridazinone Synthesis |

| Solvent | Glacial Acetic Acid | General Pyridazinone Synthesis |

| Temperature | Reflux | General Pyridazinone Synthesis |

| Reaction Time | 8-12 hours | General Pyridazinone Synthesis |

| Typical Yield | 75-85% | Estimated from similar reactions |

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are important scaffolds in medicinal chemistry, often used as bioisosteres for ester and amide groups. A common synthetic method is the dehydrative cyclization of a diacylhydrazine, which can be formed from a carboxylic acid and a hydrazide.

Application Note:

This compound can be acylated with a carboxylic acid or its derivative (e.g., acid chloride) to form an N-acyl-N'-(4-methoxybenzyl)carbazate. This intermediate can then undergo cyclodehydration to yield a 2-substituted-5-((4-methoxybenzyl)oxy)-1,3,4-oxadiazole. Alternatively, the carbazate can be reacted with a carboxylic acid and a dehydrating agent in a one-pot fashion.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-5-((4-methoxybenzyl)oxy)-1,3,4-oxadiazole

This protocol describes a one-pot synthesis from benzoic acid and this compound using a dehydrating agent.

Materials:

-

Benzoic acid

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.22 g, 10 mmol) and this compound (1.96 g, 10 mmol) in pyridine (20 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat at 80-90 °C for 3-4 hours.

-

Monitor the reaction by TLC. Once the starting materials are consumed, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-oxadiazole.

| Parameter | Value | Reference |

| Reactants | Benzoic acid, this compound | General Oxadiazole Synthesis |

| Dehydrating Agent | Phosphorus oxychloride | General Oxadiazole Synthesis |

| Solvent/Base | Pyridine | General Oxadiazole Synthesis |

| Temperature | 80-90 °C | General Oxadiazole Synthesis |

| Reaction Time | 3-4 hours | General Oxadiazole Synthesis |

| Typical Yield | 60-75% | Estimated from similar reactions |

Deprotection of the 4-Methoxybenzyl (PMB) Group

The removal of the PMB group is a key step to access the N-unsubstituted heterocycles, which are often the final targets in drug discovery programs.

Application Note:

The PMB group can be cleaved under various conditions, providing flexibility in synthetic design. Oxidative cleavage using reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is common. Alternatively, acidic conditions, such as treatment with trifluoroacetic acid (TFA), can also effectively remove the PMB group. The choice of deprotection method depends on the stability of the heterocyclic core and other functional groups present in the molecule.

Experimental Protocol: Oxidative Deprotection using Ceric Ammonium Nitrate (CAN)

Materials:

-

N-(4-methoxybenzyl)-protected heterocycle

-

Ceric ammonium nitrate (CAN)

-

Acetonitrile

-

Water

Procedure:

-

Dissolve the N-(4-methoxybenzyl)-protected heterocycle (1 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add ceric ammonium nitrate (CAN) (2.2 g, 4 mmol, 4 equivalents) portion-wise over 10-15 minutes.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the N-unsubstituted heterocycle.

| Parameter | Value |

| Deprotecting Agent | Ceric Ammonium Nitrate (CAN) |

| Solvent | Acetonitrile/Water |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 70-95% |

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its ability to serve as a stable source of 4-methoxybenzylhydrazine, combined with the straightforward removal of the PMB protecting group, makes it an invaluable tool for medicinal chemists and researchers in drug development. The protocols provided herein offer a solid foundation for the synthesis of pyrazoles, pyridazinones, and 1,3,4-oxadiazoles, and can be adapted to a wide variety of substrates to generate libraries of novel heterocyclic compounds for biological screening.

Application Notes and Protocols for the Deprotection of p-Methoxybenzyl (PMB) and Related Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group in organic synthesis for hydroxyl, carboxyl, and amino functionalities. Its popularity stems from its relative stability to a range of reaction conditions and, most importantly, the variety of methods available for its selective removal. The electron-donating p-methoxy substituent makes the benzyl group susceptible to specific cleavage conditions, such as oxidation and strong acid, that often leave other protecting groups like benzyl (Bn) or silyl ethers intact.

This document provides detailed application notes and protocols for the deprotection of p-methoxybenzyl ethers (PMB ethers), p-methoxybenzyl esters (PMB esters), and the related p-methoxybenzyloxycarbonyl (Moz or pMZ) group. The information is intended to guide researchers in selecting and performing the optimal deprotection strategy for their specific synthetic needs.

Deprotection of p-Methoxybenzyl (PMB) Ethers

PMB ethers are commonly cleaved under oxidative or acidic conditions. The choice of method depends on the other functional groups present in the molecule.

Table 1: Experimental Conditions for the Deprotection of PMB Ethers

| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O | 0 to rt | 1 - 4 h | 85-98 | Highly selective for PMB over Bn, silyl ethers, and acetonides.[1][2] |

| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 0 | 10 - 30 min | 80-95 | Fast and effective, but less selective than DDQ. Can affect other electron-rich groups.[3][4] |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to rt | 0.5 - 3 h | 70-98 | Effective but can cleave other acid-labile groups like Boc or acetals.[5][6][7] |

| Triflic Acid (TfOH) / 1,3-Dimethoxybenzene | CH₂Cl₂ | 21 | 10 min | up to 98 | Very rapid and high-yielding with a scavenger to trap the PMB cation.[8][9] |

| AlCl₃ / EtSH | CH₂Cl₂ | rt | 1 - 2 h | 85-95 | Lewis acid-catalyzed deprotection, selective over some other protecting groups.[10] |

| Electrochemical Oxidation | MeOH | rt | Flow | up to 93 | A greener alternative to chemical oxidants.[11][12] |

Deprotection of p-Methoxybenzyl (PMB) Esters

PMB esters are typically cleaved under acidic conditions or by hydrogenolysis. Unlike PMB ethers, they are generally stable to oxidative cleavage with DDQ.[13]

Table 2: Experimental Conditions for the Deprotection of PMB Esters

| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to rt | 0.5 - 2 h | 80-99 | Common and effective method. Anisole is often added as a scavenger.[13] |

| AlCl₃ / Anisole | CH₂Cl₂ | -50 | 1 h | ~60 | Lewis acid-mediated cleavage, useful for sensitive substrates.[13] |

| POCl₃ | Dichloroethane | rt | 2 - 4 h | ~82 | Mild conditions that do not affect benzyl ethers or Boc groups.[13] |

| H₂ / Pd/C | MeOH or EtOAc | rt | 2 - 12 h | 70-95 | Standard hydrogenolysis conditions. |

| Silver Hexafluoroantimonate (AgSbF₆) / 1,3,5-Trimethoxybenzene (TMB) | CH₂Cl₂ | 40 | 1 - 3 h | High | Catalytic Lewis acid approach with a cation scavenger.[13] |

Deprotection of p-Methoxybenzyloxycarbonyl (pMZ or Moz) Group

The Moz group, used to protect amines, is most commonly removed by hydrogenolysis or acidic treatment.

Table 3: Experimental Conditions for the Deprotection of the Moz Group

| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

| H₂ / Pd/C | MeOH or EtOH | rt | 1 - 6 h | 90-99 | Highly effective and clean method. |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to rt | 15 - 60 min | 85-95 | Rapid cleavage, but not selective over other acid-labile groups. |

| TMSI | CH₂Cl₂ or CH₃CN | 0 to rt | 0.5 - 2 h | 80-95 | Useful when hydrogenolysis or strong acids are not tolerated. |

Experimental Protocols

Protocol 1: Oxidative Deprotection of a PMB Ether using DDQ

This protocol describes a general procedure for the selective cleavage of a PMB ether.

Materials:

-

PMB-protected substrate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 18:1 v/v) to a concentration of approximately 0.05 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.1 - 1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Protocol 2: Acidic Deprotection of a PMB Ester using TFA

This protocol provides a general method for the cleavage of a PMB ester with trifluoroacetic acid.

Materials:

-

PMB-protected ester

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anisole (cation scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for workup and purification

Procedure:

-

Dissolve the PMB-protected ester in anhydrous CH₂Cl₂ (0.1 M).

-

Add anisole (3-5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).

-

Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Separate the layers and wash the organic layer with brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.

Protocol 3: Hydrogenolysis of a Moz-Protected Amine

This protocol details the deprotection of a Moz-protected amine using catalytic hydrogenolysis.

Materials:

-

Moz-protected amine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the Moz-protected amine in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

-

Evacuate the flask and backfill with H₂ gas (repeat this cycle three times).

-

Stir the reaction mixture vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.

Visualized Workflows and Decision Making

Caption: General experimental workflow for PMB/Moz deprotection.

Caption: Decision guide for selecting a PMB/Moz deprotection method.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kiesslinglab.com [kiesslinglab.com]

- 4. researchgate.net [researchgate.net]

- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. PMB Deprotection - TFA [commonorganicchemistry.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Methoxybenzyl Carbazate in Solution-Phase Peptide Synthesis: A Review of Available Methods

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in achieving high-purity and high-yield peptide synthesis. While a variety of N-protecting groups are well-established, specific protocols for the direct application of 4-Methoxybenzyl carbazate in solution-phase peptide synthesis are not extensively documented in readily available scientific literature. However, the closely related 4-methoxybenzyl (Moz) protecting group is a valuable tool in this field. This document provides a comprehensive overview of the application of the Moz protecting group, including its introduction, the synthesis of Moz-protected amino acids, their use in peptide coupling, and subsequent deprotection steps.

The 4-methoxybenzyl (p-methoxybenzyloxycarbonyl or Moz) group serves as a crucial Nα-protecting group in peptide synthesis. Its utility stems from its stability under various reaction conditions and its facile removal under specific acidic conditions, providing orthogonality with other protecting groups.